Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl carboxylate group at position 3 and a 2-(2,4-dichlorophenoxy)acetamido moiety at position 3. The 2,4-dichlorophenoxy group is notable for its role in agrochemicals, suggesting possible herbicidal properties , while the pyrazolo[1,5-a]pyridine scaffold is frequently explored in medicinal chemistry for kinase inhibition .
Properties
IUPAC Name |
ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-2-26-18(25)13-9-21-23-6-5-12(8-15(13)23)22-17(24)10-27-16-4-3-11(19)7-14(16)20/h3-9H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYYHRVXHSJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine ring system.
Introduction of the 2,4-Dichlorophenoxyacetamido Group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Case Studies
- Srinivasulu et al. synthesized derivatives of pyrazolo-pyrimidines and tested their effects on CDK2/cyclin E and Abl kinases. One derivative exhibited potent inhibitory activity against cancer cell lines MCF-7 and K-562, suggesting that similar compounds may yield comparable results .
- Basma et al. evaluated a series of pyrazolo-pyridines for their anticancer effects on various cancer cell lines, demonstrating that specific substitutions on the pyrazole scaffold significantly influence anticancer activity .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate may exhibit similar properties due to its structural characteristics.
Research Findings
- Pyrazole compounds have been shown to reduce inflammation through inhibition of pro-inflammatory cytokines and mediators. The presence of the dichlorophenoxy group may enhance these effects by increasing lipophilicity and cellular uptake .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against pathogenic microorganisms such as fungi.
Case Studies
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity.
Synthesis Overview
- The compound can be synthesized through multi-step reactions involving the formation of the pyrazole ring followed by acylation with dichlorophenoxyacetic acid derivatives. Reaction conditions such as temperature and solvent choice play critical roles in determining the yield and purity of the final product .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Herbicidal Potential: The target compound’s 2,4-dichlorophenoxy group aligns with herbicidal agents like 2,4-D, suggesting possible activity against broadleaf weeds .
- Antitumor Activity : Isoxazole-containing analogs (e.g., compound from ) demonstrate that heterocyclic substituents at position 5 enhance antitumor efficacy, likely through kinase inhibition.
- Synthetic Utility : Bromo and hydroxymethyl derivatives serve as intermediates for further modifications, enabling access to advanced pharmacological agents .
Functional Group Impact on Physicochemical Properties
The ethyl carboxylate at position 3 is a common feature in these compounds, contributing to:
- Solubility: Enhances aqueous solubility compared to non-esterified analogs.
- Bioavailability : Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
However, substituents at position 5 significantly alter logP and metabolic stability:
- 2,4-Dichlorophenoxyacetamido: High lipophilicity (logP ~3.5 estimated) may limit solubility but improve membrane permeability.
- Aminomethyl: Lowers logP (estimated ~1.8) and increases polarity, favoring renal excretion .
Biological Activity
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and is characterized by the following structure:
- IUPAC Name : Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C18H15Cl2N3O4
- CAS Number : 1396815-71-6
The presence of the ethyl ester group and the 2,4-dichlorophenoxyacetamido substituent enhances its chemical reactivity and biological profile.
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been noted for:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE4) .
- Receptor Modulation : It may also interact with adenosine receptors and other cellular receptors, modulating their activity which can lead to therapeutic effects .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting critical pathways involved in cell proliferation:
- IC50 Values : In various cancer models, the compound demonstrated IC50 values in the low micromolar range against different cell lines (e.g., T47D human breast cancer cells), indicating potent anti-proliferative effects .
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains due to its ability to disrupt cellular functions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | Anticancer |
| Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-4-carboxylate | Structure | Antimicrobial |
This table highlights that while similar compounds share some biological activities, the specific substitution patterns in this compound contribute to its distinct pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited CDK activity in cancer cells leading to cell cycle arrest and apoptosis .
- Animal Models : Research involving xenograft models showed significant tumor reduction when treated with this compound compared to controls .
- Mechanistic Insights : Investigations into its mechanism revealed that it induces oxidative stress within cells, contributing to apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
